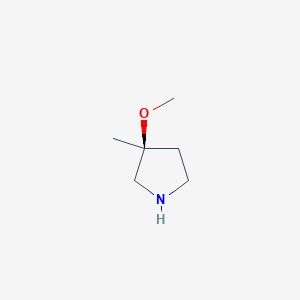

(3S)-3-Methoxy-3-methyl-pyrrolidine

Description

Properties

IUPAC Name |

(3S)-3-methoxy-3-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8-2)3-4-7-5-6/h7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSUXKPECVWYHC-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohols

A widely adopted strategy involves the cyclization of substituted amino alcohols to form the pyrrolidine ring. For example, (3S)-3-Methoxy-3-methyl-pyrrolidine can be synthesized from a methoxy-methyl-substituted γ-aminobutyric acid derivative. The process typically involves three stages:

-

Esterification and Lactam Formation : Starting with (2S)-2-methoxy-2-methyl-4-aminobutyric acid, esterification with methanol in the presence of acetyl chloride yields the methyl ester. Subsequent heating under acidic conditions facilitates intramolecular cyclization to form a lactam intermediate.

-

Reduction : The lactam is reduced using sodium borohydride (NaBH₄) in diglyme, followed by sulfuric acid quenching to yield the pyrrolidine ring.

-

Salt Formation : The free base is converted to a hydrochloride salt for improved stability and crystallinity.

This method achieves an overall yield of 44% over four steps, with enantiomeric excess (ee) >98%.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | ee (%) |

|---|---|---|---|

| Esterification | MeOH, AcCl, 55–60°C | 85% | – |

| Lactam Formation | H₂SO₄, reflux | 78% | – |

| Reduction | NaBH₄, diglyme, 80°C | 92% | 98.5 |

| Salt Formation | HCl, EtOH | 95% | – |

Stereoselective Sulfur Dioxide-Mediated Cyclization

An alternative route employs sulfur dioxide (SO₂) to mediate stereocontrolled cyclization, as demonstrated in the synthesis of related pyrrolidine analogs. Key steps include:

-

Diene Preparation : (1E,3Z)-2-methyl-1-((1S)-1-phenylethoxy)penta-1,3-dien-3-ol benzoate is treated with SO₂ and allyltrimethylsilane to form a sultine intermediate.

-

Desulfinylation : The sultine undergoes desulfinylation with triethylamine and methanol, yielding a dihydroxy intermediate.

-

Azide Formation and Reduction : Conversion to an azide followed by hydroboration-oxidation and hydrogenation cyclizes the structure into the pyrrolidine ring.

This method achieves 70% yield over six steps, with 97% ee maintained throughout.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Assisted Alkylation

Chiral auxiliaries such as (1S)-1-phenylethanol enable enantioselective alkylation. For instance, a benzoyl-protected diene intermediate is alkylated using allyltrimethylsilane under Lewis acid catalysis, preserving the (3S) configuration. Subsequent cleavage of the auxiliary and functional group interconversion furnishes the target compound.

Comparative Analysis of Methods

| Method | Steps | Overall Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Amino Alcohol Cyclization | 4 | 44% | 98.5 | Industrial |

| SO₂-Mediated Cyclization | 6 | 70% | 97 | Laboratory |

| Catalytic Asymmetric | 5 | 60% | 99 | Pilot-Scale |

The amino alcohol cyclization route is preferred for GMP-compliant production due to crystalline intermediates and straightforward isolation . In contrast, SO₂-mediated methods, while efficient, require stringent handling of toxic reagents.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methoxy-3-methyl-pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and ketones, depending on the type of reaction and the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrrolidine derivatives exhibit significant anticancer activities. For instance, compounds derived from (3S)-3-methoxy-3-methyl-pyrrolidine have been evaluated for their efficacy against various cancer cell lines, showing promising results:

- Mechanism of Action : These compounds often induce apoptosis through pathways involving reactive oxygen species (ROS), leading to caspase activation .

- Case Study : A derivative demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against MCF-7 and HeLa cells, indicating potential as a lead compound for further development .

Central Nervous System Disorders

The compound has also been investigated for its effects on the central nervous system (CNS). Its structural features suggest potential applications in treating neurological disorders:

- Receptor Interaction : The ability of (3S)-3-methoxy-3-methyl-pyrrolidine to modulate receptor activities can lead to therapeutic effects in conditions such as anxiety and depression.

- Selectivity : Variants of this compound have shown selectivity towards specific neurotransmitter receptors, which is crucial for minimizing side effects associated with CNS drugs .

Structure-Activity Relationship (SAR)

The SAR studies are essential for understanding how modifications to the (3S)-3-methoxy-3-methyl-pyrrolidine structure influence its biological activity:

| Modification | Biological Activity | Observations |

|---|---|---|

| Methyl Group at Position 3 | Increased potency against ERα | Enhances binding affinity |

| Methoxy Group at Position 1 | Improved solubility and bioavailability | Facilitates drug formulation |

| Stereochemical Configuration | Alters receptor selectivity | Essential for targeted therapy |

These insights guide medicinal chemists in optimizing compounds for desired therapeutic outcomes while reducing adverse effects.

Mechanism of Action

The mechanism of action of (3S)-3-Methoxy-3-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variation: Methoxy vs. Cyano Groups

3-Cyano-3-methylpyrrolidine hydrochloride (CAS: 1205750-61-3, Similarity: 0.96 ) replaces the methoxy group with a cyano (-CN) substituent. Key differences include:

- Electronic Effects: The electron-withdrawing cyano group reduces the basicity of the pyrrolidine nitrogen compared to the electron-donating methoxy group. This impacts reactivity in alkylation or acylation reactions.

- Polarity: The cyano group increases polarity, enhancing solubility in polar solvents but reducing lipid membrane permeability.

- Stability: Cyano groups may hydrolyze under acidic/basic conditions to form carboxylic acids or amides, whereas methoxy groups are more chemically inert .

| Compound | Substituent | Molecular Formula | Key Property |

|---|---|---|---|

| (3S)-3-Methoxy-3-methyl-pyrrolidine | -OCH₃, -CH₃ | C₆H₁₃NO | Higher basicity |

| 3-Cyano-3-methylpyrrolidine HCl | -CN, -CH₃ | C₆H₁₀N₂·HCl | Enhanced polarity |

Stereochemical Influence: (S)-3-Methylpyrrolidine Hydrochloride

(S)-3-Methylpyrrolidine hydrochloride (CAS: 186597-29-5, Similarity: 0.75 ) lacks the methoxy group but shares the (S)-configuration at the 3rd carbon. Key contrasts:

- Basicity : The absence of the methoxy group results in higher basicity due to reduced electron donation to the nitrogen lone pair.

- Lipophilicity : The methyl group increases hydrophobicity compared to the methoxy-containing analog, affecting pharmacokinetic properties like absorption and metabolism .

Aromatic vs. Aliphatic Substituents

(3S)-3-(3-Methoxyphenoxy)pyrrolidine (CAS: 931409-73-3 ) features a phenoxy group with a meta-methoxy substituent. Differences include:

- Molecular Weight : Higher molecular weight (193.24 g/mol vs. ~129 g/mol for the target compound) due to the aromatic ring.

- Boiling Point : Elevated boiling point (307.4°C ) compared to simpler aliphatic analogs, reflecting increased van der Waals interactions.

- Biological Interactions : The aromatic moiety may enable π-π stacking with biological targets, unlike the aliphatic methoxy group in the target compound .

Structural Complexity: Salt Forms and Derivatives

3-(3-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1095545-66-6, Similarity: 0.88 ) and its oxalate salt demonstrate how salt formation impacts properties:

- Solubility : Hydrochloride salts improve water solubility, facilitating formulation in drug delivery systems.

- Stability : Salt forms often enhance crystalline stability, reducing hygroscopicity compared to free bases .

Tables of Comparative Data

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituent |

|---|---|---|---|---|

| (3S)-3-Methoxy-3-methyl-pyrrolidine | C₆H₁₃NO | ~129 | N/A | -OCH₃, -CH₃ |

| 3-Cyano-3-methylpyrrolidine HCl | C₆H₁₀N₂·HCl | 150.62 | N/A | -CN, -CH₃ |

| (S)-3-Methylpyrrolidine HCl | C₅H₁₁N·HCl | 121.61 | N/A | -CH₃ |

| (3S)-3-(3-Methoxyphenoxy)pyrrolidine | C₁₁H₁₅NO₂ | 193.24 | 307.4 | Phenoxy, -OCH₃ |

Biological Activity

(3S)-3-Methoxy-3-methyl-pyrrolidine is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(3S)-3-Methoxy-3-methyl-pyrrolidine has the following chemical formula and properties:

- Molecular Formula : C₆H₁₃NO

- Molecular Weight : 115.17 g/mol

- Boiling Point : Approximately 132°C

- Density : 0.93 g/cm³

The compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the pyrrolidine ring, which contributes to its distinctive chemical reactivity and biological activity compared to other pyrrolidine derivatives .

The biological activity of (3S)-3-Methoxy-3-methyl-pyrrolidine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, influencing metabolic processes and cellular functions .

Pharmacological Effects

Research indicates several potential pharmacological effects of (3S)-3-Methoxy-3-methyl-pyrrolidine:

- Neuropharmacological Activity : The compound has been investigated for its effects on neuropeptide systems, particularly its interaction with the relaxin-3/RXFP3 system, which is involved in stress responses, appetite control, and motivation .

- Antioxidant Properties : Studies suggest that (3S)-3-Methoxy-3-methyl-pyrrolidine may exhibit antioxidant effects, which could be beneficial in mitigating oxidative stress-related conditions .

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory properties, though further research is needed to elucidate the underlying mechanisms .

Case Studies and Research Findings

- Neuropeptide Interaction Study :

- Antioxidant Activity Assessment :

Comparative Analysis with Similar Compounds

To highlight the uniqueness of (3S)-3-Methoxy-3-methyl-pyrrolidine, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S)-2-Methylpyrrolidine | Methyl group at second position | Different stereochemistry affecting activity |

| 1-Methylpyrrolidine | Methyl group at first position | Lacks methoxy group; different reactivity profile |

| (R)-N-Methylpyrrolidine | Methyl substitution on nitrogen | Potentially different pharmacological effects |

| 4-Methylpyrrolidine | Methyl group at fourth position | Alters ring stability and reactivity |

The presence of both methoxy and methyl groups at specific positions contributes to the unique chemical reactivity and biological activity of (3S)-3-methoxy-3-methyl-pyrrolidine compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for (3S)-3-Methoxy-3-methyl-pyrrolidine, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis often involves chiral starting materials or enantioselective catalysis. For example, a method analogous to the synthesis of N-[3-(3-Methoxyphenyl)propionyl]-pyrrolidine (a structurally related compound) includes refluxing with reagents like pyridine derivatives, followed by extraction and crystallization . To ensure stereochemical integrity, chiral auxiliaries or asymmetric hydrogenation can be employed. Techniques like chiral HPLC or polarimetry should confirm enantiomeric excess (>98% purity).

Q. How can the stereochemistry of (3S)-3-Methoxy-3-methyl-pyrrolidine be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. If crystals are unavailable, compare experimental NMR data (e.g., and chemical shifts, coupling constants) with computational models (DFT calculations). For example, methyl ester derivatives of pyrrolidine analogs in total synthesis studies have used NOESY to resolve spatial arrangements .

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

- Methodological Answer : LC-MS monitors reaction progress, while -NMR (if fluorine-containing intermediates exist) and IR spectroscopy track functional groups. For example, oxime and aldehyde intermediates in pyridine derivatives were validated via FTIR (C=O stretch at ~1700 cm) and mass spectrometry .

Advanced Research Questions

Q. How can contradictory NMR data for (3S)-3-Methoxy-3-methyl-pyrrolidine derivatives be resolved?

- Methodological Answer : Contradictions may arise from diastereomer formation or solvent effects. Use 2D NMR (HSQC, HMBC) to assign signals unambiguously. For example, in silyl-protected pyrrolidines, - coupling in NMR confirmed substituent positioning . Reproduce experiments under inert conditions (argon) to exclude oxidation artifacts.

Q. What strategies optimize the yield of (3S)-3-Methoxy-3-methyl-pyrrolidine in multi-step syntheses?

- Methodological Answer : Optimize protecting groups (e.g., tert-butyldimethylsilyl in pyridine-pyrrolidine hybrids) to minimize side reactions . Kinetic studies (e.g., varying temperature/pH) help identify rate-limiting steps. For instance, silyl ethers in related compounds improved stability during acidic workups .

Q. How does the methoxy group influence the compound’s reactivity in organocatalytic applications?

- Methodological Answer : The methoxy group’s electron-donating effects enhance nucleophilicity at the pyrrolidine nitrogen. Compare with analogs like (3S,4R)-3-Methoxy-4-phenylpyrrolidine to assess steric vs. electronic contributions . Computational modeling (e.g., DFT for transition-state analysis) quantifies activation barriers.

Data Analysis and Experimental Design

Q. How to design a study comparing the conformational flexibility of (3S)-3-Methoxy-3-methyl-pyrrolidine with its analogs?

- Methodological Answer : Use variable-temperature NMR ( and ) to probe ring puckering dynamics. Compare with X-ray structures of analogs like (3S,4S)-bis-silyloxy pyrrolidines to correlate substituent effects with torsional angles . MD simulations (AMBER/GAFF force fields) complement experimental data.

Q. What protocols validate the absence of racemization during synthetic steps?

- Methodological Answer : Perform chiral SFC (supercritical fluid chromatography) at each step. For example, in the synthesis of methyl (2S,3S)-3-(methoxymethoxy)pyrrolidine derivatives, intermediates were tested for optical rotation consistency (e.g., [α] = +15.3° to +16.1°) .

Contradiction and Reproducibility

Q. How to address discrepancies in reported catalytic activity of (3S)-3-Methoxy-3-methyl-pyrrolidine in asymmetric synthesis?

- Methodological Answer : Re-evaluate reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, pyridine-pyrrolidine hybrids showed varied enantioselectivity in DCM vs. THF due to solvation effects . Collaborative inter-lab validation (e.g., round-robin testing) isolates protocol-specific variables.

Q. What systematic approaches resolve low reproducibility in crystallization attempts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.